6,7-Dichloro-1,4-dihydro-2H-benzo[d][1,3]oxazin-2-one
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Overview
Description
6,7-dichloro-2,4-dihydro-1H-3,1-benzoxazin-2-one is a heterocyclic compound with significant interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a benzoxazine ring system substituted with chlorine atoms at positions 6 and 7, which contributes to its distinct chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6,7-dichloro-2,4-dihydro-1H-3,1-benzoxazin-2-one typically involves the following steps:
Starting Material: The synthesis begins with the preparation of a suitable precursor, such as 2-amino-4,5-dichlorophenol.
Cyclization Reaction: The precursor undergoes a cyclization reaction with phosgene or a similar reagent to form the benzoxazine ring.
Reaction Conditions: The reaction is usually carried out under controlled temperature and pressure conditions to ensure the formation of the desired product.
Industrial Production Methods
In industrial settings, the production of 6,7-dichloro-2,4-dihydro-1H-3,1-benzoxazin-2-one may involve:
Bulk Synthesis: Large-scale synthesis using optimized reaction conditions to maximize yield and purity.
Purification: The crude product is purified using techniques such as recrystallization or chromatography to obtain the final compound with high purity.
Chemical Reactions Analysis
Types of Reactions
6,7-dichloro-2,4-dihydro-1H-3,1-benzoxazin-2-one undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to form amines.
Hydrolysis: The benzoxazine ring can be hydrolyzed under acidic or basic conditions to yield corresponding phenolic compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate are commonly used.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products Formed
Substitution Products: Various substituted benzoxazines depending on the nucleophile used.
Oxidation Products: Oxides or quinones.
Reduction Products: Amines or other reduced derivatives.
Scientific Research Applications
6,7-dichloro-2,4-dihydro-1H-3,1-benzoxazin-2-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 6,7-dichloro-2,4-dihydro-1H-3,1-benzoxazin-2-one involves its interaction with specific molecular targets:
Molecular Targets: The compound may interact with enzymes or receptors, leading to inhibition or activation of specific biological pathways.
Pathways Involved: The exact pathways depend on the specific application and target, but may include inhibition of microbial growth or induction of apoptosis in cancer cells.
Comparison with Similar Compounds
Similar Compounds
6-chloro-3,4-dihydro-2(1H)-naphthalenone: Shares a similar ring structure but with different substituents.
3,4-dihydro-7-hydroxy-2(1H)-quinolinone: Another heterocyclic compound with similar applications.
Uniqueness
6,7-dichloro-2,4-dihydro-1H-3,1-benzoxazin-2-one is unique due to the presence of two chlorine atoms, which significantly influence its chemical reactivity and potential applications. This compound’s distinct structure allows for specific interactions in biological systems, making it a valuable molecule for research and development.
Properties
Molecular Formula |
C8H5Cl2NO2 |
---|---|
Molecular Weight |
218.03 g/mol |
IUPAC Name |
6,7-dichloro-1,4-dihydro-3,1-benzoxazin-2-one |
InChI |
InChI=1S/C8H5Cl2NO2/c9-5-1-4-3-13-8(12)11-7(4)2-6(5)10/h1-2H,3H2,(H,11,12) |
InChI Key |
WAMUGLFXEIJQNP-UHFFFAOYSA-N |
Canonical SMILES |
C1C2=CC(=C(C=C2NC(=O)O1)Cl)Cl |
Origin of Product |
United States |
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